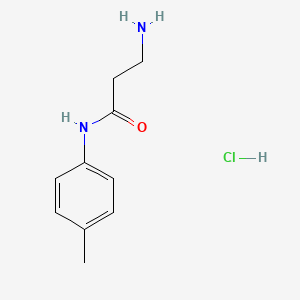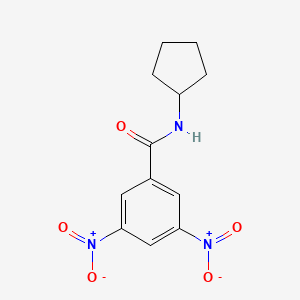![molecular formula C14H12N2OS B3750211 2-(3-phenyl-2-propen-1-ylidene)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B3750211.png)
2-(3-phenyl-2-propen-1-ylidene)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-one
Overview
Description
2-(3-phenyl-2-propen-1-ylidene)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of imidazo[2,1-b][1,3]thiazoles and possesses a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(3-phenyl-2-propen-1-ylidene)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-one is not fully understood. However, it has been proposed that the compound exerts its biological activities by interacting with various molecular targets, including enzymes and receptors. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, it has been shown to bind to the estrogen receptor and exhibit antiestrogenic activity.
Biochemical and Physiological Effects:
2-(3-phenyl-2-propen-1-ylidene)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-one has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. Additionally, it has been shown to inhibit the growth of various bacterial strains by disrupting the bacterial cell membrane. Moreover, it has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(3-phenyl-2-propen-1-ylidene)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-one is its broad range of biological activities. This makes it a potential candidate for the development of novel therapeutic agents. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for the research of 2-(3-phenyl-2-propen-1-ylidene)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-one. One potential direction is the development of novel derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the molecular targets and mechanisms of action of this compound. Moreover, the potential use of 2-(3-phenyl-2-propen-1-ylidene)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-one as a lead compound for the development of new therapeutic agents should be explored. Finally, the in vivo efficacy and safety of this compound should be further investigated.
Scientific Research Applications
2-(3-phenyl-2-propen-1-ylidene)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been found to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Moreover, it has been shown to have anticancer activity against various cancer cell lines, including lung, breast, and colon cancer.
properties
IUPAC Name |
(2Z)-2-[(Z)-3-phenylprop-2-enylidene]-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c17-13-12(18-14-15-9-10-16(13)14)8-4-7-11-5-2-1-3-6-11/h1-8H,9-10H2/b7-4-,12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLPINSEHAYUJB-PNLRFAOHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=O)/C(=C/C=C\C3=CC=CC=C3)/SC2=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-phenyl-2-propen-1-ylidene)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![diethyl 3-methyl-5-{[(4-nitrophenoxy)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B3750131.png)
![diethyl 3-methyl-5-({[(4-nitrobenzoyl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B3750137.png)
![2-(4-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3750149.png)
![2-(3-pyridinylmethylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3750151.png)



![3-allyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3750178.png)

![2-{[4-(phenylsulfonyl)phenyl]thio}ethanol](/img/structure/B3750190.png)
![1,3-diphenyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-bromophenyl)hydrazone]](/img/structure/B3750192.png)
![4-{[4-(dimethylamino)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B3750198.png)
![N-[4-(4-morpholinyl)phenyl]-3-phenylacrylamide](/img/structure/B3750203.png)
![2-(3-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3750219.png)